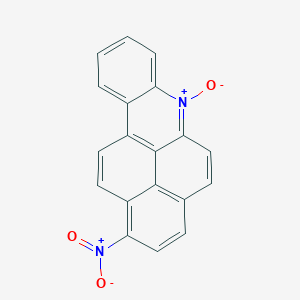
1-Nitro-6-azabenzo(a)pyrene N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-6-azabenzo(a)pyrene N-oxide, also known as N-NO-ABP, is a nitroaromatic compound that belongs to the class of carcinogenic chemicals. It is a potent mutagenic and genotoxic agent that has been extensively studied for its potential role in inducing cancer. N-NO-ABP is a derivative of 1-nitropyrene, which is a common environmental pollutant found in tobacco smoke, diesel exhaust, and charbroiled foods.
Wirkmechanismus
The mechanism of action of 1-Nitro-6-azabenzo(a)pyrene N-oxide involves its metabolism to reactive intermediates that can bind to DNA and form adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer. 1-Nitro-6-azabenzo(a)pyrene N-oxide is metabolized by cytochrome P450 enzymes to form N-hydroxy-N-ABP, which can then be further metabolized to form reactive nitrenium ions and electrophilic intermediates that can react with DNA. The formation of DNA adducts by 1-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to be dependent on the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.
Biochemical and Physiological Effects:
1-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to induce oxidative stress and inflammation in cells, which can contribute to its carcinogenic effects. It has also been shown to inhibit DNA repair mechanisms, leading to the accumulation of DNA damage and mutations. 1-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to induce cell cycle arrest and apoptosis in some cell types, while promoting cell proliferation in others. It has also been shown to modulate the expression of genes involved in cell signaling, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
1-Nitro-6-azabenzo(a)pyrene N-oxide is a potent and specific mutagenic agent that can be used to study the mechanisms of chemical carcinogenesis. It has been extensively studied in animal models and has been implicated in human bladder cancer. However, 1-Nitro-6-azabenzo(a)pyrene N-oxide is a highly toxic and carcinogenic substance that requires careful handling and disposal. It is also a relatively expensive compound that may not be readily available in some laboratories.
Zukünftige Richtungen
Future research on 1-Nitro-6-azabenzo(a)pyrene N-oxide should focus on elucidating its mechanism of action and identifying potential targets for intervention. This could involve studying the role of the AhR pathway in the formation of DNA adducts by 1-Nitro-6-azabenzo(a)pyrene N-oxide, as well as the role of oxidative stress and inflammation in its carcinogenic effects. Future research could also focus on developing more sensitive and specific methods for detecting 1-Nitro-6-azabenzo(a)pyrene N-oxide adducts in biological samples, which could be used for biomonitoring and risk assessment. Finally, future research could explore the potential use of 1-Nitro-6-azabenzo(a)pyrene N-oxide as a tool for cancer therapy, either alone or in combination with other agents.
Synthesemethoden
1-Nitro-6-azabenzo(a)pyrene N-oxide can be synthesized by the reaction of 1-nitropyrene with 6-aminobenzo(a)pyrene in the presence of sodium hydroxide and hydrogen peroxide. The reaction proceeds through a series of steps involving nitration, reduction, and oxidation. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
1-Nitro-6-azabenzo(a)pyrene N-oxide has been widely used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent mutagenic agent that can induce DNA damage and mutations in both prokaryotic and eukaryotic cells. 1-Nitro-6-azabenzo(a)pyrene N-oxide has been shown to be a potent carcinogen in animal models, inducing tumors in the liver, lung, and bladder. It has also been implicated in human bladder cancer, where it is believed to be formed from the metabolism of 1-nitropyrene in the bladder epithelium.
Eigenschaften
CAS-Nummer |
138835-33-3 |
|---|---|
Produktname |
1-Nitro-6-azabenzo(a)pyrene N-oxide |
Molekularformel |
C19H10N2O3 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
15-nitro-8-oxido-8-azoniapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C19H10N2O3/c22-20-15-4-2-1-3-12(15)13-7-8-14-16(21(23)24)9-5-11-6-10-17(20)19(13)18(11)14/h1-10H |
InChI-Schlüssel |
VPZIZDPGGWCVSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=[N+]2[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
Synonyme |
1-nitro-6-azabenzo(a)pyrene N-oxide 1-nitro-azaBaP N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




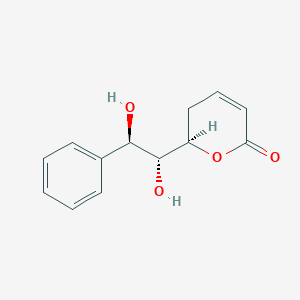
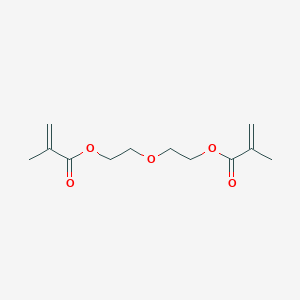
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)


![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

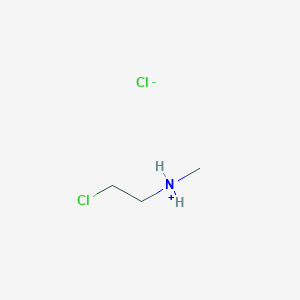


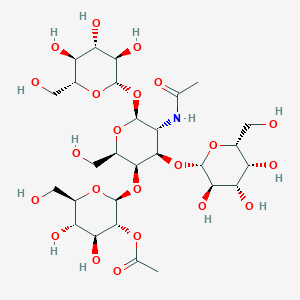
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)